5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolopyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyrimidinone core. One common approach is the condensation of p-tolyl hydrazine with a suitable β-diketone derivative, followed by cyclization under acidic conditions. The resulting intermediate is then reacted with 4-phenylpiperazine to introduce the piperazine moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the piperazine ring allows for selective oxidation reactions.
Reduction: Reduction of the oxo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and bromine (Br2).
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, exhibiting cytotoxic activity against various cancer cell lines.
Pharmacology: The compound's interaction with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Material Science: Its unique structural properties may be useful in the design of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Pyrazolopyrimidinones: Structurally similar compounds with potential biological activity.
Piperazine Derivatives: Compounds containing the piperazine ring, often used in pharmaceuticals.
Phenylpiperazine Derivatives: Compounds with phenyl groups attached to the piperazine ring, known for their diverse biological activities.
Uniqueness: This compound stands out due to its specific combination of the pyrazolopyrimidinone core and the phenylpiperazine moiety, which contributes to its unique biological and chemical properties.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-18-7-9-20(10-8-18)30-23-21(15-26-30)24(32)29(17-25-23)16-22(31)28-13-11-27(12-14-28)19-5-3-2-4-6-19/h2-10,15,17H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYDEHDJTURQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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